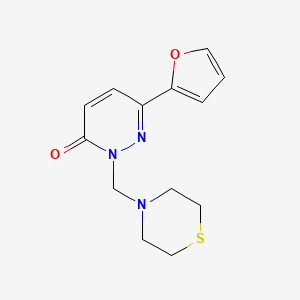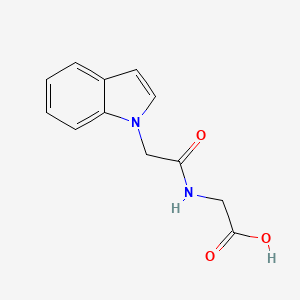![molecular formula C20H19F2N5O2 B10996062 1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10996062.png)
1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a combination of difluorophenyl, pyrrol, and pyrazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluorophenyl group: This step involves the use of a difluorobenzene derivative, which is reacted with the pyrazole intermediate.
Formation of the pyrrol ring: This can be done through a cyclization reaction involving an appropriate amine and aldehyde.
Coupling with piperidine-4-carboxamide: The final step involves coupling the intermediate with piperidine-4-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antifungal and antibacterial properties.
Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound shares the difluorophenyl group and is used in similar applications.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Another compound with a difluorophenyl group, used in medicinal chemistry.
Uniqueness
1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H19F2N5O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-[1-(2,4-difluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H19F2N5O2/c21-14-3-4-17(16(22)11-14)27-19(25-7-1-2-8-25)15(12-24-27)20(29)26-9-5-13(6-10-26)18(23)28/h1-4,7-8,11-13H,5-6,9-10H2,(H2,23,28) |
InChI Key |
TUJSLODVJOWTQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B10995981.png)

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10995989.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B10995991.png)
![Methyl {1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10995995.png)

![5-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10996000.png)
![4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B10996019.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B10996031.png)

![N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B10996044.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B10996048.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B10996055.png)
